molecular formula C11H16N4O2 B1481984 1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2098122-89-3

1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1481984
CAS No.: 2098122-89-3
M. Wt: 236.27 g/mol
InChI Key: NNFGRSRXHVHJFV-UHFFFAOYSA-N
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Description

1-(1-(Cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-carboxylic acid derivative with a pyrrolidine scaffold substituted by a cyclopropylmethyl group at the nitrogen atom. The triazole ring, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" , is a hallmark of modular drug design. This compound’s carboxylic acid moiety contributes to zwitterionic properties under physiological conditions, influencing solubility and bioavailability .

Properties

IUPAC Name

1-[1-(cyclopropylmethyl)pyrrolidin-3-yl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c16-11(17)10-7-15(13-12-10)9-3-4-14(6-9)5-8-1-2-8/h7-9H,1-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFGRSRXHVHJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(C2)N3C=C(N=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Triazole Intermediates

  • Substituted azides such as 1-azido-2-nitrobenzene derivatives can be reacted with electron-deficient alkynes like dimethyl acetylene dicarboxylate under thermal conditions (e.g., 85°C for 12 hours) to yield dimethyl 1-aryl-1H-1,2,3-triazole-4,5-dicarboxylates. This step is crucial for forming the triazole ring with carboxylate groups that can be later modified.

  • The reaction conditions are optimized to maximize yield and minimize byproducts, with yields reported between 40% and 98% depending on substituents on the aromatic ring.

Reduction and Cyclization

  • Nitro groups on the triazole intermediates are reduced using hydrogen gas in the presence of palladium on alumina catalysts, which facilitates spontaneous cyclization to form triazoloquinoxalinones or related structures. This step can be adapted to the synthesis of triazole carboxylic acids by adjusting substituents and reaction conditions.

Hydrolysis to Carboxylic Acid

  • Ester groups on the triazole ring (e.g., methyl esters) are hydrolyzed under acidic or basic conditions to yield the free carboxylic acid. This step completes the synthesis of this compound.

  • Hydrolysis conditions are chosen to avoid degradation of sensitive triazole and pyrrolidine moieties.

Catalysts and Reaction Conditions

  • Catalysts: Palladium on alumina (5% wt) is used for catalytic hydrogenation of nitro groups.

  • Solvents: Common solvents include dioxane, diethyl ether, ethanol-water mixtures (50% EtOH), and dichloromethane/methanol mixtures for chromatography purification.

  • Temperature: Typical reaction temperatures range from room temperature (for amidation under ultrasound) to 85°C (for cycloaddition).

  • Ultrasound Irradiation: Used to accelerate amidation reactions, improving yields and reducing reaction times to as little as 15 minutes at room temperature.

Research Findings and Optimization Data

The following table summarizes key reaction parameters and yields from related triazole synthesis protocols, which can be adapted for the target compound:

Step Conditions Catalyst/ Reagent Yield Range (%) Notes
Triazole ring formation 85°C, 12 h 1-azido-2-nitrobenzene + dimethyl acetylene dicarboxylate 40–98 Optimized for electron-withdrawing/donating groups
Nitro group reduction Room temp, H2 gas, Pd/Al2O3 Pd on alumina (5% wt) High Safe hydrogen generation via electrolysis
Amidation with pyrrolidine Room temp, ultrasound, 15 min Pyrrolidine derivatives High Efficient coupling, mild conditions
Ester hydrolysis Acidic/basic hydrolysis HCl or NaOH High Converts esters to carboxylic acid

Chemical Reactions Analysis

Types of Reactions

1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or infectious diseases.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or coordination complexes.

    Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the target and the biological context.

Comparison with Similar Compounds

1-(1-Methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic Acid

  • Structure : Methyl group replaces cyclopropylmethyl.
  • Properties : Reduced steric hindrance and lipophilicity compared to the cyclopropyl analog. Lower metabolic stability due to simpler alkyl chain .
  • Synthesis : Similar CuAAC route using methyl-substituted pyrrolidine azides.

1-(1-Acetylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic Acid

  • Structure : Acetyl group at pyrrolidine nitrogen.
  • Properties : Increased polarity due to the carbonyl group, improving aqueous solubility but reducing membrane permeability. Susceptible to enzymatic hydrolysis .

1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic Acid Hydrochloride

  • Structure : Unsubstituted pyrrolidine; protonated as a hydrochloride salt.
  • Properties: Higher basicity and solubility in acidic conditions. Limited bioavailability due to rapid renal clearance .

Variations in the Triazole Substituents

1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic Acid

  • Structure: 2-Aminophenyl group at triazole N1.
  • Drawbacks : Reduced stability in oxidative environments compared to alkyl-substituted triazoles .

1-(4-Chlorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid

  • Structure : Electron-withdrawing Cl and CF₃ groups at triazole positions 1 and 3.
  • Activity : Potent anticancer activity (NCI-H522 lung cancer cells, GP = 68.09%) attributed to enhanced electrophilicity and target binding .
  • Limitations : High acidity (pKa ~2.97) reduces cell permeability compared to amide analogs .

1-(Thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid

  • Structure : Thiazole ring at triazole N1.
  • Activity : Moderate antiproliferative effects (e.g., 40% inhibition of NCI-H522 cells) due to thiazole’s π-π stacking and metal-binding capacity .

Functional Group Modifications

5-Formyl-1-(4-Ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic Acid

  • Structure : Formyl group at triazole C5; ethoxyphenyl at N1.
  • Properties : Exhibits ring-chain tautomerism (20% cyclic hemiacetal form in solution), complicating crystallization and purification .

1-{1-[(tert-Butoxy)carbonyl]pyrrolidin-3-yl}-5-(Difluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid

  • Structure : BOC-protected pyrrolidine and difluoromethyl at triazole C4.
  • Applications : Used as a bifunctional intermediate in peptide coupling; DFM group enhances metabolic resistance .

Physicochemical and Pharmacokinetic Comparisons

Compound logP Solubility (mg/mL) pKa Bioavailability (%)
Target Compound (Cyclopropylmethyl) 1.8 0.12 (pH 7.4) 3.2 45
1-(1-Methylpyrrolidin-3-yl) analog 1.2 0.35 (pH 7.4) 3.5 60
1-(2-Aminophenyl) analog 0.9 1.10 (pH 7.4) 4.8 30
1-(4-Chlorophenyl)-5-CF₃ analog 2.5 0.08 (pH 7.4) 2.9 25

Key Observations :

  • The cyclopropylmethyl group increases logP by 0.6 compared to methyl, enhancing lipophilicity but reducing solubility.
  • Zwitterionic forms (e.g., target compound) show moderate bioavailability despite low solubility.
  • Electron-withdrawing groups (Cl, CF₃) lower pKa, increasing ionization and reducing membrane permeability .

Biological Activity

1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound characterized by a unique structural framework that includes a cyclopropylmethyl group, a pyrrolidine ring, and a 1,2,3-triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

  • Molecular Formula : C12H18N4O2
  • Molecular Weight : 250.30 g/mol
  • CAS Number : 2098122-89-3

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization of amino alcohols or amino acids.
  • Introduction of the Cyclopropylmethyl Group : Alkylation reactions using cyclopropylmethyl halides are employed.
  • Formation of the 1,2,3-Triazole Ring : This is accomplished via Huisgen cycloaddition between an azide and an alkyne.
  • Coupling of the Pyrrolidine and Triazole Rings : The final step involves forming an amide bond between the two rings under suitable conditions .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. In particular:

  • In Vitro Studies : Various 1,2,3-triazoles have been screened for anticancer activity against multiple cancer cell lines. For instance, compounds similar to this compound exhibited moderate activity against melanoma, colon cancer, and breast cancer cells .
CompoundCell Line TestedGI50 (µM)Activity Level
Compound AMelanoma15Moderate
Compound BColon Cancer20Moderate
Compound CBreast Cancer25Slight

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : Interaction with specific enzymes that regulate cell proliferation and survival.
  • Receptor Modulation : Potential agonistic or antagonistic effects on various receptors involved in cellular signaling pathways .

Antimicrobial Activity

Research has also indicated that triazole derivatives possess antimicrobial properties:

  • Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The presence of the triazole ring is crucial for this activity due to its ability to disrupt cellular processes in pathogens .

Case Studies

A notable case study involved the evaluation of a series of triazole derivatives for their anticancer properties:

  • Study Design : Compounds were synthesized and subjected to screening against the NCI60 cancer cell lines.
  • Results : Some derivatives displayed significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like doxorubicin .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopropylmethyl (δ 0.5–1.5 ppm) and triazole (δ 7.5–8.5 ppm) proton environments .
  • X-ray Crystallography : Resolve stereochemistry of the pyrrolidine and triazole moieties (e.g., C–H···O/N interactions) .
  • Mass Spectrometry : HRMS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

What strategies resolve contradictions in reported biological activities of structurally related pyrrolidine-triazole derivatives?

Advanced
Contradictions often arise from:

  • Purity Discrepancies : Validate compound purity via HPLC and elemental analysis before biological testing .
  • Assay Variability : Use standardized assays (e.g., kinase inhibition or MIC tests) across labs.
  • Structural Analog Comparison : Test analogs with modified cyclopropyl or triazole groups to isolate pharmacophoric elements .
    Example : Substituting cyclopropyl with methyl groups reduced kinase inhibition by 40%, highlighting the cyclopropane’s role in target binding .

What are the key stability considerations for storing this compound?

Q. Basic

  • Storage Conditions : Dry, inert atmosphere (N₂ or Ar) at –20°C to prevent hydrolysis of the triazole-carboxylic acid group .
  • Light Sensitivity : Protect from UV exposure using amber vials.
    Stability Data :
ConditionDegradation (%) at 6 Months
–20°C, dry<5%
25°C, 60% RH25–30%

How can SAR studies guide modification of this compound for enhanced target specificity?

Q. Advanced

  • Triazole Position : Compare 1,2,3-triazole vs. 1,2,4-triazole isomers to optimize hydrogen-bonding with target enzymes .
  • Cyclopropylmethyl Substitution : Replace with bulkier groups (e.g., adamantyl) to enhance hydrophobic interactions in kinase binding pockets .
    Key Finding : A 3-nitro substituent on the triazole improved IC₅₀ values by 10-fold in kinase inhibition assays .

What safety protocols are essential when handling this compound?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
  • Spill Management : Absorb with sand/vermiculite and dispose as hazardous waste .

What in vitro models evaluate the pharmacokinetic properties of this compound?

Q. Advanced

  • Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and CYP450 interactions .
  • Plasma Protein Binding : Use ultrafiltration to assess free fraction (% unbound) .
    Data Example :
ModelResult
Human microsomest₁/₂ = 45 min
Plasma protein binding89% bound

Tables

Q. Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₈N₄O₂
Molecular Weight262.31 g/mol
LogP1.2 (predicted)

Q. Table 2: Biological Activity Comparison

DerivativeIC₅₀ (Kinase Inhibition)Reference
Parent Compound150 nM
3-Nitro Analog15 nM

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

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